molecular formula C14H15FN2O3S B6150264 3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol CAS No. 1621375-48-1

3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

Cat. No.: B6150264
CAS No.: 1621375-48-1
M. Wt: 310.3
InChI Key:
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Description

3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol is a complex organic compound that features a combination of fluorine, methoxy, morpholine, and thiazole groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Shares the morpholine and fluorine groups but differs in the core structure.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1621375-48-1

Molecular Formula

C14H15FN2O3S

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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